1-Cyclopropyl-3-(2-methylpropyl)piperazine
Overview
Description
“1-Cyclopropyl-3-(2-methylpropyl)piperazine” is a cyclic compound. It contains 39 bonds in total, including 15 non-H bonds, 3 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) . The molecule consists of 24 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-3-(2-methylpropyl)piperazine” includes a three-membered cyclopropyl ring and a six-membered piperazine ring . The molecule has a total of 39 bonds, including 15 non-H bonds and 3 rotatable bonds .
Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are key components of several blockbuster drugs . The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus .
Scientific Research Applications
Synthesis and Anticancer Activity
A study by Mallikarjuna, Padmashali, and Sandeep (2014) focused on the synthesis of piperazine derivatives and their in vitro anticancer and antituberculosis activities. Some compounds exhibited significant anticancer and antituberculosis effects, highlighting the potential of piperazine derivatives in therapeutic applications (S. Mallikarjuna et al., 2014).
Antimicrobial Studies
Patel, Patel, and Chauhan (2007) prepared derivatives of quinolone incorporating the piperazine moiety and studied their antibacterial and antifungal activities. These derivatives showed varied activities against different microbial strains, suggesting the importance of the piperazine structure in antimicrobial drugs (N. Patel et al., 2007).
Radiotracer Development
Abate et al. (2011) designed analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. These efforts aim to improve diagnostic tools in oncology by enhancing the properties of piperazine-based ligands (C. Abate et al., 2011).
Improved Antibacterial Agents
Research by Miyamoto et al. (1990) on the synthesis and structure-activity relationships of quinolones, including sparfloxacin, demonstrated the significance of the piperazine moiety in developing potent antibacterial agents with enhanced efficacy (T. Miyamoto et al., 1990).
Photochemical and Electrochemical Studies
Studies on the photochemistry of ciprofloxacin (a quinolone antibiotic containing the piperazine structure) in aqueous solutions and electrochemical investigations provide insights into the chemical behavior and stability of these compounds, which is essential for drug development and environmental studies (M. Mella et al., 2001).
Safety And Hazards
Future Directions
Piperazine-based antimicrobial polymers are a promising area of research . The synthesis of numerous antimicrobial polymers using various antimicrobial agents has been reported, but the use of the piperazine molecule, which is of pharmaceutical importance, is lacking . This suggests a potential future direction for the development of piperazine-based antimicrobial polymers .
properties
IUPAC Name |
1-cyclopropyl-3-(2-methylpropyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9(2)7-10-8-13(6-5-12-10)11-3-4-11/h9-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLJZVRCVKMJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-methylpropyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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